molecular formula C12H5Cl6N3 B14502884 (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene CAS No. 62807-97-0

(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene

Cat. No.: B14502884
CAS No.: 62807-97-0
M. Wt: 403.9 g/mol
InChI Key: DIRMMEZQLNLPRC-UHFFFAOYSA-N
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Description

(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene is a synthetic organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,5-trichloroaniline with a suitable diazonium salt under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazene oxides, while reduction may produce triazene amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.

Biology

Medicine

In medicine, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

Industrially, the compound may be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1,3-Bis(2,4,6-trichlorophenyl)triaz-1-ene
  • (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
  • (1E)-1,3-Bis(3,4,5-trichlorophenyl)triaz-1-ene

Uniqueness

(1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

CAS No.

62807-97-0

Molecular Formula

C12H5Cl6N3

Molecular Weight

403.9 g/mol

IUPAC Name

2,3,5-trichloro-N-[(2,3,5-trichlorophenyl)diazenyl]aniline

InChI

InChI=1S/C12H5Cl6N3/c13-5-1-7(15)11(17)9(3-5)19-21-20-10-4-6(14)2-8(16)12(10)18/h1-4H,(H,19,20)

InChI Key

DIRMMEZQLNLPRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1NN=NC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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